molecular formula C12H10N4O B5581883 2-methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B5581883
M. Wt: 226.23 g/mol
InChI Key: YKDLBIFFWPSAIV-UHFFFAOYSA-N
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Description

2-methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a useful research compound. Its molecular formula is C12H10N4O and its molecular weight is 226.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 226.08546096 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The compound of interest falls within a broader class of heterocyclic compounds that have been synthesized and characterized for their potential in various applications. For instance, the synthesis of novel derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring through condensation reactions showcases the chemical versatility and the structural interest in these compounds (Lahmidi et al., 2019). Similarly, the preparation of 5-substituted 3,6-dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones via a solution-phase parallel synthetic method indicates the efficiency of generating diverse derivatives for further study (Sun et al., 2011).

Antimicrobial and Antitumor Activities

The exploration of antimicrobial and antitumor properties is a significant application area for these compounds. Research has demonstrated that certain derivatives exhibit promising antimicrobial and antitumor activities, pointing towards their potential therapeutic applications. For example, the synthesis and biological evaluation of certain new thiazolopyrimidines revealed antimicrobial and antitumor potential (El-Bendary et al., 1998). Another study focused on the synthesis and antimicrobial activity of novel quinoline, chromene, pyrazole derivatives bearing a triazolopyrimidine moiety, highlighting their efficacy against various microbial strains (Abu‐Hashem & Gouda, 2017).

Supramolecular Chemistry

In the realm of supramolecular chemistry, these compounds serve as building blocks for creating novel hydrogen-bonded supramolecular assemblies. A study involving the dihydropyrimidine-2,4-(1H,3H)-dione functionality illustrated its suitability for forming crown-containing supramolecular structures, showcasing the utility of such compounds in designing complex molecular architectures (Fonari et al., 2004).

Mechanism of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .

Properties

IUPAC Name

2-methyl-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-8-13-12-14-10(7-11(17)16(12)15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDLBIFFWPSAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CC(=O)N2N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.